molecular formula C24H22N2O5S2 B11269855 N-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

N-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B11269855
M. Wt: 482.6 g/mol
InChI Key: MEJOLNRDENGRIT-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-[(4-METHOXYPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of furan, methoxyphenyl, sulfamoyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-[(4-METHOXYPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene core, followed by the introduction of the furan and methoxyphenyl groups through various coupling reactions. The sulfamoyl group is then introduced using sulfonamide chemistry. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-[(4-METHOXYPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-[(4-METHOXYPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[(4-METHOXYPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[(FURAN-2-YL)METHYL]-3-[(4-METHOXYPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H22N2O5S2

Molecular Weight

482.6 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide

InChI

InChI=1S/C24H22N2O5S2/c1-26(18-10-12-19(30-2)13-11-18)33(28,29)23-21(17-7-4-3-5-8-17)16-32-22(23)24(27)25-15-20-9-6-14-31-20/h3-14,16H,15H2,1-2H3,(H,25,27)

InChI Key

MEJOLNRDENGRIT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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